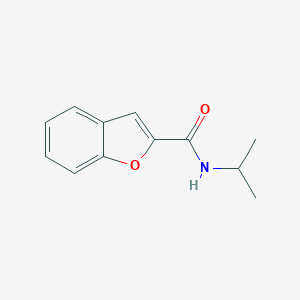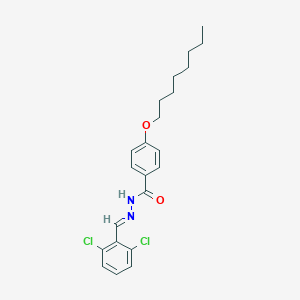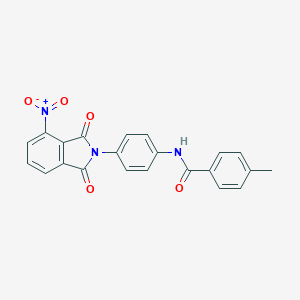![molecular formula C18H13N5O2 B390340 4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B390340.png)
4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound with a molecular formula of C18H14N6O This compound is known for its unique structure, which includes an anthrylmethylene group attached to an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of anthracene-9-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
科学研究应用
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
作用机制
The mechanism of action of 4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. The compound’s oxadiazole ring is also known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for different targets.
相似化合物的比较
Similar Compounds
4-amino-N’-(9-anthrylmethylene)benzohydrazide: Similar structure but lacks the oxadiazole ring.
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydr azonamide: Similar structure with slight variations in functional groups.
Uniqueness
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of an anthrylmethylene group and an oxadiazole ring. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness .
属性
分子式 |
C18H13N5O2 |
|---|---|
分子量 |
331.3g/mol |
IUPAC 名称 |
4-amino-N-[(E)-anthracen-9-ylmethylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C18H13N5O2/c19-17-16(22-25-23-17)18(24)21-20-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H2,19,23)(H,21,24)/b20-10+ |
InChI 键 |
CVOFGXQAPUQZAM-KEBDBYFISA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=NON=C4N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=NON=C4N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=NON=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfanyl]-N'-[4-(methylanilino)benzylidene]acetohydrazide](/img/structure/B390258.png)
![2-(4-chlorophenyl)sulfanyl-N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B390260.png)

![2-methoxy-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390267.png)
![N'-[4-(dimethylamino)benzylidene]-4-(octyloxy)benzohydrazide](/img/structure/B390269.png)
![4-nitro-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390270.png)



![Methyl 4-[2-(3-chlorobenzoyl)carbohydrazonoyl]benzoate](/img/structure/B390274.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390276.png)


![3,4'-Dimethyl[1,1'-biphenyl]-4-yl 4-nitrobenzenesulfonate](/img/structure/B390281.png)
